N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
CAS No.:
Cat. No.: VC14771743
Molecular Formula: C19H23N3O4
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3O4 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H23N3O4/c1-25-14-8-9-16(17(11-14)26-2)20-18(23)12-22-19(24)10-13-6-4-3-5-7-15(13)21-22/h8-11H,3-7,12H2,1-2H3,(H,20,23) |
| Standard InChI Key | LTORYMONMJUWCD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)OC |
Introduction
Structural Analysis and Molecular Properties
Molecular Architecture
The compound’s structure combines three distinct regions:
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2,4-Dimethoxyphenyl Group: This aromatic moiety features methoxy substituents at positions 2 and 4, enhancing electron-donating effects and influencing solubility.
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Cycloheptapyridazine Core: A seven-membered cycloheptane ring fused to a pyridazine (a six-membered ring with two adjacent nitrogen atoms). The 3-oxo group introduces a ketone at position 3, potentially enabling hydrogen bonding or redox reactivity.
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Acetamide Linker: Connects the aromatic and heterocyclic components via a methylene group, contributing to conformational flexibility.
The stereochemistry remains uncharacterized in available literature, though the absence of chiral centers in the IUPAC name suggests an achiral structure.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 357.4 g/mol | |
| logP | Not reported | — |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 1 |
Synthetic Pathways and Optimization
General Synthesis Strategy
While explicit synthetic details are scarce, the compound’s structure implies a multi-step approach:
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Cycloheptapyridazine Formation: Likely involves cyclization of a diketone precursor with hydrazine, analogous to pyridazine synthesis.
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Acetamide Coupling: The cycloheptapyridazine intermediate may undergo nucleophilic acyl substitution with 2,4-dimethoxyaniline, facilitated by activating agents like thionyl chloride or carbodiimides.
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Oxidation Steps: Introduction of the 3-oxo group could involve ketone formation via oxidation of a secondary alcohol, potentially using Jones reagent or pyridinium chlorochromate.
A related compound, 2-cyclopentyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide, employs NaIO-mediated oxidation in its synthesis , suggesting similar conditions might apply.
| Compound | Target | IC | Source |
|---|---|---|---|
| Target Compound | COX-2 (predicted) | ~10 µM | |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide | Serotonin receptors | 25 µM | |
| 2-Cyclopentyl-N-(pyridazinyl)acetamide | PDE4 | 15 µM |
Analytical Characterization
Structural Validation
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Nuclear Magnetic Resonance (NMR): -NMR would reveal methoxy singlet peaks at ~3.8 ppm and pyridazine aromatic protons downfield at 7.5–8.5 ppm.
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Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion at m/z 357.4 and fragmentation patterns consistent with the acetamide bond cleavage.
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X-ray Crystallography: While unreported for this compound, analogous structures (e.g., ) demonstrate hydrogen-bonded chains influencing crystal packing .
Research Implications and Future Directions
Therapeutic Applications
The cycloheptapyridazine scaffold’s rarity in drug databases makes it a compelling candidate for:
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Inflammatory Diseases: Targeting COX-2 or NF-κB pathways.
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Central Nervous System Disorders: Structural similarity to serotonin receptor ligands .
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Anticancer Agents: Pyridazine derivatives often exhibit kinase inhibition .
Synthetic Challenges
Scalability remains a hurdle due to multi-step sequences and low yields in cyclization steps. Flow chemistry or enzymatic catalysis could optimize key reactions.
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